molecular formula C12H13ClN2OS B2573874 N-[1-(1,3-benzothiazol-2-yl)ethyl]-2-chloro-N-methylacetamide CAS No. 847783-40-8

N-[1-(1,3-benzothiazol-2-yl)ethyl]-2-chloro-N-methylacetamide

Cat. No. B2573874
CAS RN: 847783-40-8
M. Wt: 268.76
InChI Key: KCMXHYDEJVLZIK-UHFFFAOYSA-N
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Description

“N-[1-(1,3-benzothiazol-2-yl)ethyl]-2-chloro-N-methylacetamide” is a derivative of benzothiazole . Benzothiazole derivatives have been synthesized worldwide for a wide variety of applications and have been extensively investigated for their diverse biological activities .


Synthesis Analysis

The synthesis of benzothiazole derivatives has been achieved through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions, etc .


Molecular Structure Analysis

The molecular structure of “N-[1-(1,3-benzothiazol-2-yl)ethyl]-2-chloro-N-methylacetamide” can be analyzed using various spectroscopic techniques such as FTIR, 1H-NMR, 13C-NMR, and HRMS .


Chemical Reactions Analysis

The chemical reactions involving “N-[1-(1,3-benzothiazol-2-yl)ethyl]-2-chloro-N-methylacetamide” can be studied using various techniques. For instance, the reaction of this compound with other reagents can be monitored using 1H NMR .


Physical And Chemical Properties Analysis

The physical and chemical properties of “N-[1-(1,3-benzothiazol-2-yl)ethyl]-2-chloro-N-methylacetamide” can be determined using various techniques. For instance, its melting point can be determined, and its solubility in various solvents can be tested .

Scientific Research Applications

Antibacterial Activity

N-[1-(1,3-benzothiazol-2-yl)ethyl]-2-chloro-N-methylacetamide: and its derivatives have been synthesized and evaluated for their antibacterial properties . Notably, compounds C3, C5, C9, C13-15, and C17 exhibited promising activity against Staphylococcus aureus strains. Among these, C13, which possesses a thiophene ring attached to the benzothiazole moiety via an amide linkage, demonstrated maximum activity against S. aureus NCIM 5022. It’s essential to explore these compounds further for potential clinical applications.

QSAR Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling has been employed to correlate the physicochemical properties of synthesized compounds with their biological activity . Investigating the structural features responsible for antibacterial effects can guide further optimization and drug design.

Antitubercular Compounds

Recent synthetic developments have focused on benzothiazole-based antitubercular compounds . While the specific activity of N-[1-(1,3-benzothiazol-2-yl)ethyl]-2-chloro-N-methylacetamide in this context requires further investigation, its structural motif suggests potential relevance.

Antifungal and Antiprotozoal Activities

Benzothiazole derivatives have demonstrated antifungal and antiprotozoal properties . Although direct studies on our compound are limited, exploring its effects in these areas could yield valuable insights.

Anticancer Potential

Benzothiazoles have been investigated as potential anticancer agents . While the specific impact of our compound remains to be elucidated, its structural diversity warrants further exploration.

Other Medicinal Applications

Benzothiazole derivatives find applications beyond antibacterial and antitubercular fields. Existing drugs containing benzothiazole nuclei, such as riluzole (for amyotrophic lateral sclerosis), ethoxzolamide (glaucoma treatment), and pramipexole (Parkinson’s disease), highlight the versatility of this scaffold .

Future Directions

The future directions in the research of “N-[1-(1,3-benzothiazol-2-yl)ethyl]-2-chloro-N-methylacetamide” and similar compounds could involve exploring their potential applications in various fields, such as medicinal chemistry, due to their diverse biological activities . Further studies could also focus on improving the synthesis methods and understanding the mechanism of action of these compounds .

properties

IUPAC Name

N-[1-(1,3-benzothiazol-2-yl)ethyl]-2-chloro-N-methylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13ClN2OS/c1-8(15(2)11(16)7-13)12-14-9-5-3-4-6-10(9)17-12/h3-6,8H,7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCMXHYDEJVLZIK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=NC2=CC=CC=C2S1)N(C)C(=O)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13ClN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[1-(1,3-benzothiazol-2-yl)ethyl]-2-chloro-N-methylacetamide

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